molecular formula C10H17NOSi B14482998 3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile CAS No. 66885-88-9

3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile

Cat. No.: B14482998
CAS No.: 66885-88-9
M. Wt: 195.33 g/mol
InChI Key: ORQAEDHDOPMPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile is a chemical compound characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring with a nitrile functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile typically involves the reaction of cyclohex-2-en-1-one with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure high yield and selectivity. The process can be summarized as follows:

    Starting Materials: Cyclohex-2-en-1-one and trimethylsilyl cyanide.

    Catalyst: A Lewis acid such as zinc chloride or aluminum chloride.

    Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures, typically around 25-40°C.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: Lacks the trimethylsilyl and nitrile groups, making it less reactive in certain transformations.

    Trimethylsilyl cyanide: Contains the trimethylsilyl and nitrile groups but lacks the cyclohexene ring structure.

    Cyclohex-2-ene-1-carbonitrile: Similar structure but without the trimethylsilyl group.

Uniqueness

3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile is unique due to the combination of the trimethylsilyl group, nitrile group, and cyclohexene ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

66885-88-9

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

IUPAC Name

3-trimethylsilyloxycyclohex-2-ene-1-carbonitrile

InChI

InChI=1S/C10H17NOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h7,9H,4-6H2,1-3H3

InChI Key

ORQAEDHDOPMPLO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(CCC1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.